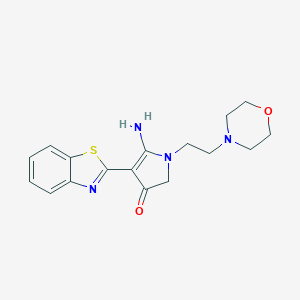

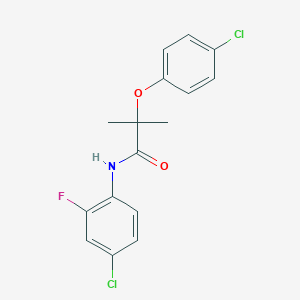

![molecular formula C25H26N2O6 B284880 Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)

Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate (BQCA) is a synthetic compound that belongs to the class of quinoline carboxylic acid derivatives. It is widely used in scientific research for its ability to selectively activate the G protein-coupled receptor GPR84. This receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression.

Mecanismo De Acción

Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate binds to the extracellular domain of GPR84, leading to the activation of downstream signaling pathways. This activation results in the activation of various intracellular signaling molecules, including G proteins, phospholipase C, and mitogen-activated protein kinases (MAPKs). The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various inflammatory and immune-related diseases.

Biochemical and physiological effects:

This compound has been shown to induce the production of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), in various immune cells. This activation has been implicated in various pathological conditions, such as atherosclerosis, arthritis, and cancer. This compound has also been shown to enhance the migration and invasion of cancer cells, suggesting a potential role in cancer progression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate is a potent and selective activator of GPR84, making it an ideal tool for studying the function and signaling pathways of this receptor. However, the use of this compound in lab experiments has some limitations. For example, the activation of GPR84 by this compound may not fully recapitulate the physiological activation of this receptor, which may involve the interaction with other proteins or ligands. Additionally, the use of this compound in animal models may be limited by its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.

Direcciones Futuras

The selective activation of GPR84 by Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate has opened up new avenues for the development of therapeutic agents for various inflammatory and immune-related diseases. Future research should focus on the identification of novel ligands that can selectively activate or inhibit GPR84, as well as the characterization of the downstream signaling pathways and their roles in disease pathogenesis. Additionally, the development of animal models that can accurately reflect the physiological activation of GPR84 may facilitate the translation of this compound-based research into clinical applications.

Métodos De Síntesis

The synthesis of Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate involves a multi-step process that starts with the reaction of 3-bromopropionyl chloride with diethyl malonate to form the corresponding malonic acid derivative. This intermediate is then treated with sodium ethoxide and 8-hydroxyquinoline to obtain the quinoline carboxylic acid derivative. Finally, the benzoyloxypropylamine is added to the reaction mixture to yield the desired this compound product.

Aplicaciones Científicas De Investigación

Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate has been extensively used in scientific research to study the function and signaling pathways of GPR84. This receptor is expressed in various immune cells, including macrophages, dendritic cells, and T cells, and plays a critical role in the regulation of immune response and inflammation. This compound has been shown to activate GPR84 selectively, leading to the production of pro-inflammatory cytokines and chemokines. This activation has been implicated in various pathological conditions, such as atherosclerosis, arthritis, and cancer.

Propiedades

Fórmula molecular |

C25H26N2O6 |

|---|---|

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

diethyl 4-(3-benzoyloxypropylamino)quinoline-3,6-dicarboxylate |

InChI |

InChI=1S/C25H26N2O6/c1-3-31-24(29)18-11-12-21-19(15-18)22(20(16-27-21)25(30)32-4-2)26-13-8-14-33-23(28)17-9-6-5-7-10-17/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3,(H,26,27) |

Clave InChI |

BCCYFBHREZXODC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=CC=C3 |

SMILES canónico |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-(4-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284798.png)

![N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284801.png)

![N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide](/img/structure/B284803.png)

![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)

![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)

![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)

![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)